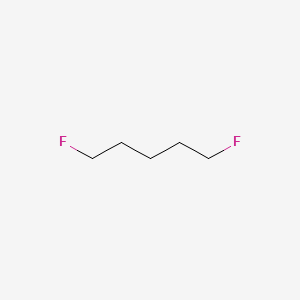

1,5-Difluoropentane

Vue d'ensemble

Description

1,5-Difluoropentane is a chemical compound with the molecular formula C5H10F2 . It has an average mass of 108.130 Da and a monoisotopic mass of 108.075058 Da .

Molecular Structure Analysis

The 1,5-Difluoropentane molecule contains a total of 16 bond(s). There are 6 non-H bond(s) and 2 rotatable bond(s) .Physical And Chemical Properties Analysis

1,5-Difluoropentane has an average mass of 108.130 Da and a monoisotopic mass of 108.075058 Da .Applications De Recherche Scientifique

Catalytic Synthesis and Molecular Dynamics

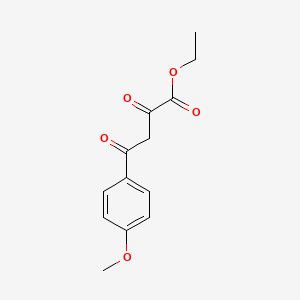

1,5-Difluoropentane has been a subject of study for its potential in catalytic synthesis and molecular dynamics. A notable application is observed in the diastereoselective synthesis of 1,5-dicarbonyl compounds through a catalytic difluorohydration of β-alkynyl ketones, indicating the compound's utility in producing structurally diverse difluoride 1,5-dicarbonyl products (Zhu et al., 2017). Additionally, studies on photoexcited 1,2-diiodotetrafluoroethane molecules have explored the structural dynamics of related fluorinated compounds, offering insights into the ground-state dynamics of complex molecules through ultrafast electron diffraction and simulations (Wilkin et al., 2019).

Organic Synthesis and Fluorination Techniques

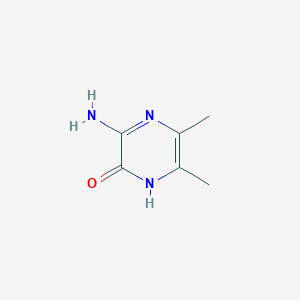

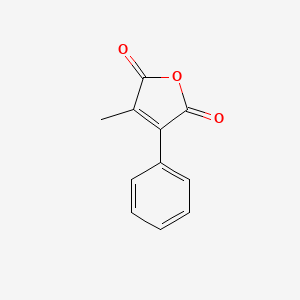

Research has also focused on the selective introduction of fluorine atoms into organic molecules, emphasizing the significant role of difluoromethyl and monofluoromethyl groups in pharmaceuticals and agrochemicals. The difluoromethylation of compounds is a key area, with various methodologies developed for introducing CF2H and CH2F groups into organic molecules (Hu et al., 2009). Moreover, the synthesis of gem-difluorinated cyclopropanes and cyclopropenes has been studied for their potential applications in organofluorine chemistry, particularly in altering the structure and reactivity of molecules due to the unique properties of the fluorine atom (Wang et al., 2011).

Mass Spectrometry and Analytical Applications

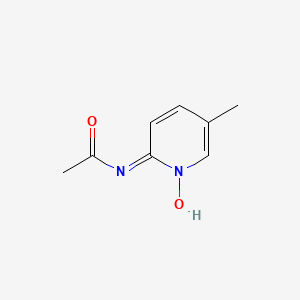

In the realm of analytical chemistry, 1,5-Difluoropentane derivatives have been utilized to enhance the mass spectrometry analysis of live single cells. Dicationic ion-pairing compounds like 1,5-pentanediyl-bis(1-butylpyrrolidinium) difluoride have shown efficacy in improving the sensitivity of detecting negatively charged cell metabolites in positive ionization mode, showcasing the compound's utility in reactive mass spectrometry analysis under ambient conditions (Pan et al., 2016).

Material Science and Electrochemistry

In the field of material science, 1,1-Difluoro-1-alkenes have been investigated as electrolyte additives for lithium-ion batteries. These compounds play a crucial role in inducing favorable solid electrolyte interphase formation, demonstrating their significance in enhancing the cycle performance of high-charge-voltage lithium-ion batteries (Kubota et al., 2012).

Propriétés

IUPAC Name |

1,5-difluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQFYVZOWLAJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190746 | |

| Record name | Pentane, 1,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Difluoropentane | |

CAS RN |

373-17-1 | |

| Record name | Pentane, 1,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1595858.png)